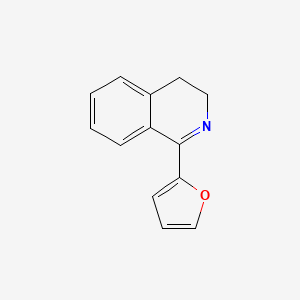
1-(Furan-2-yl)-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidepressant Properties
Research has highlighted the potential of 3,4-dihydroisoquinoline derivatives, including 1-(Furan-2-yl)-3,4-dihydroisoquinoline, as novel antidepressant agents. A series of compounds derived from this scaffold demonstrated protective effects against corticosterone-induced neuronal damage in PC12 cells. Specifically, compounds like 6a-1 showed significant reduction in immobility time in forced swim tests, indicating potential antidepressant effects .
Antifungal Activity
The compound has also been investigated for its antifungal properties. A study focused on derivatives of 3,4-dihydroisoquinolin-1(2H)-one revealed that certain compounds exhibited strong antioomycete activity against pathogens such as Pythium recalcitrans, suggesting applications in agricultural disease management .
Neuroprotective Effects
In a study assessing neuroprotective activities, this compound derivatives were evaluated for their ability to mitigate neurotoxicity induced by glucocorticoids in neuronal cell lines. The results indicated that these compounds could potentially serve as therapeutic agents for neurodegenerative conditions .
Antiproliferative Activity
The antiproliferative effects of various derivatives of this compound were tested against human cancer cell lines. The findings suggested that modifications at specific positions on the isoquinoline structure could enhance activity against cancer cells while maintaining low toxicity to normal cells .
Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant agents | Significant reduction in immobility time in tests |
| Agricultural Science | Antifungal agents | High efficacy against Pythium recalcitrans |
| Cancer Research | Antiproliferative compounds | Effective against cancer cell lines with low toxicity |
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C13H11NO/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9H,7-8H2 |
Clave InChI |
FPFBTNSNJKDVAR-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(C2=CC=CC=C21)C3=CC=CO3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













